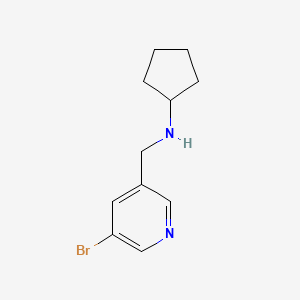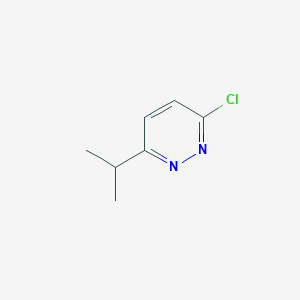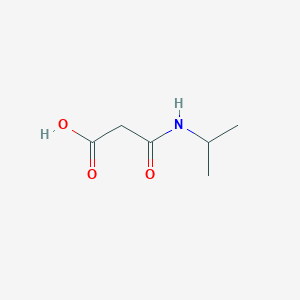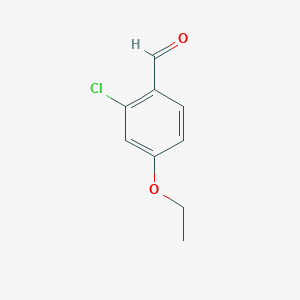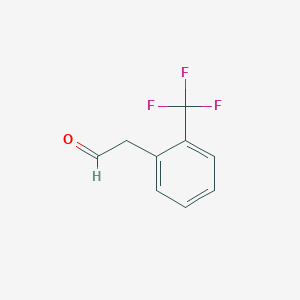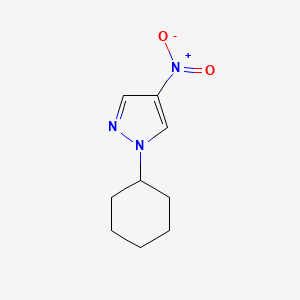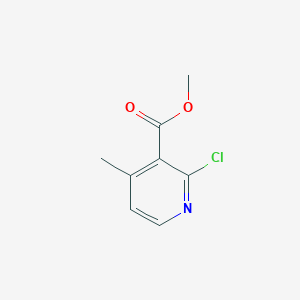
2-氯-4-甲基烟酸甲酯
描述
“Methyl 2-chloro-4-methylnicotinate” is a chemical compound with the CAS Number: 217811-63-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-chloro-4-methylnicotinate .
Molecular Structure Analysis
The molecular formula of “Methyl 2-chloro-4-methylnicotinate” is C8H8ClNO2 . The InChI code is 1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
“Methyl 2-chloro-4-methylnicotinate” is a liquid at room temperature . It should be stored at a temperature between 2-8°C .科学研究应用
有机合成应用
- P2Y12 受体拮抗剂的合成:开发用于 AZD1283(一种 P2Y12 受体拮抗剂)的多千克规模合成,涉及将 6-氯-5-氰基-2-甲基烟酸乙酯与其他化合物偶联,表明其在药物合成中的作用 (Andersen 等人,2013 年)。
- 色烯和喹啉的合成:相关的化合物 4-氯-2-丁炔酸甲酯用于与水杨醛的 Morita-Baylis-Hillman 反应中,用于合成色烯和喹啉 (Bello 等人,2010 年)。
病虫害管理
- 蓟马虫害管理:类似的化合物异烟酸甲酯正在作为蓟马虫害管理中的非信息素半化学物质进行研究。它在监测中的诱捕和潜在的群体诱捕和其他管理策略中是有效的 (Teulon 等人,2017 年)。
分析化学
- 脂质过氧化分析:1-甲基-2-苯基吲哚与丙二醛等化合物反应,形成稳定的发色团,表明其在脂质过氧化分析中的用途。这反映了相关的甲基烟酸盐化合物在分析化学中的潜力 (Gérard-Monnier 等人,1998 年)。
药物化学
- 血红蛋白变构修饰剂:对结构上与甲基烟酸盐相关的 2-(芳氧基)-2-甲基丙酸的研究表明它们作为血红蛋白的变构效应器的潜力,表明类似的化合物可能具有医学应用 (Randad 等人,1991 年)。
其他应用
- 血管舒张反应研究:甲基烟酸盐已被用于研究精神分裂症等疾病中的血管舒张反应,证明了其在生理学研究中的用途 (Ross 等人,2004 年)。
- 皮肤炎症模型:局部应用的甲基烟酸盐会在人皮肤上诱发暂时性炎症,这在皮肤病学研究中研究抗炎作用时很有用 (Monteiro Rodrigues 等人,2021 年)
安全和危害
属性
IUPAC Name |
methyl 2-chloro-4-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-10-7(9)6(5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQVQDYEBIHZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591371 | |
| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-methylnicotinate | |
CAS RN |
217811-63-7 | |
| Record name | Methyl 2-chloro-4-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

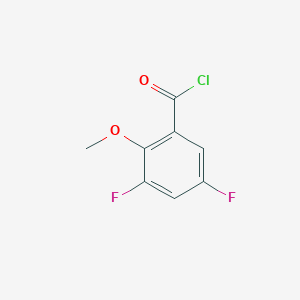
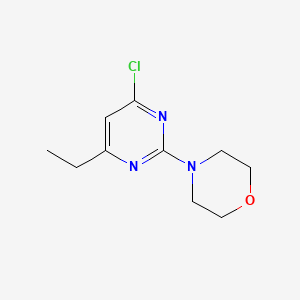
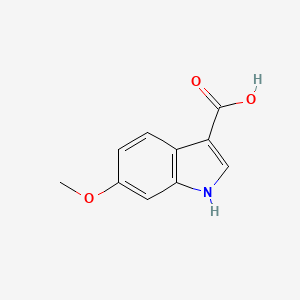
![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)
